molecular formula C9H14ClN3O2 B15364628 Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride

Número de catálogo: B15364628
Peso molecular: 231.68 g/mol
Clave InChI: ZUOLJGRABLSCDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride (CAS: 1215797-86-6; 2089671-43-0) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. This molecule consists of a partially saturated pyridine ring fused with an imidazole ring, substituted with a methyl ester at position 2 and a methyl group at position 1. The hydrochloride salt enhances its solubility for pharmacological applications.

Propiedades

Fórmula molecular

C9H14ClN3O2

Peso molecular

231.68 g/mol

Nombre IUPAC

methyl 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-12-7-3-4-10-5-6(7)11-8(12)9(13)14-2;/h10H,3-5H2,1-2H3;1H

Clave InChI

ZUOLJGRABLSCDN-UHFFFAOYSA-N

SMILES canónico

CN1C2=C(CNCC2)N=C1C(=O)OC.Cl

Origen del producto

United States

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, including its role in enzyme inhibition and receptor binding. Medicine: The compound and its derivatives are being investigated for their therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities. Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

Core Heterocyclic Modifications

  • Imidazo[4,5-c]pyridine Derivatives: PD123319: (S)-1-(4-[dimethylamino]-3-methylphenyl)methyl-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate ().
  • Substituents: A bulky diphenylacetyl group at position 5 and a dimethylaminophenyl group at position 1.
  • 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid: A carboxylate variant at position 6 (), lacking the methyl ester.
  • Thiazolo[5,4-c]pyridine Analogs :

    • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride ():
  • Structural Change: Replacement of imidazole with a thiazole ring.
  • Impact: Altered electronic properties and hydrogen-bonding capacity, which may influence receptor binding or metabolic stability .

Substituent Variations

  • 2-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Hydrochloride ():
    • Substituent: Isopropyl group at position 2 instead of a methyl ester.
    • Effect: Increased lipophilicity, likely enhancing blood-brain barrier penetration compared to the polar ester-containing target compound .
  • Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate Hydrochloride ():
    • Stereochemistry: The (S)-enantiomer at position 4.
    • Significance: Stereospecific interactions with chiral biological targets, such as enzymes or receptors, may lead to divergent pharmacological profiles .

Functional and Pharmacological Comparisons

Angiotensin II Receptor Interactions

  • This contrasts with losartan (AT₁-selective), highlighting the role of substituents in receptor subtype specificity .

Metabolic and Physicochemical Properties

  • Hydrophilicity : The methyl ester in the target compound provides moderate lipophilicity (logP ~1.2), intermediate between the polar 6-carboxylic acid analog (logP ~0.5) and the lipophilic 2-isopropyl variant (logP ~2.8) .
  • Stability : Ester groups are prone to hydrolysis in vivo, whereas carboxylic acids (e.g., SY253213) or amides (e.g., PD123319) exhibit greater metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula logP* Biological Role
Target Compound Imidazo[4,5-c]pyridine 1-Me, 2-COOCH₃ C₁₀H₁₅ClN₃O₂ 1.2 Undetermined (hypothetical AT₂ ligand)
PD123319 Imidazo[4,5-c]pyridine 1-(Dimethylaminophenyl), 5-diphenylacetyl C₂₉H₃₃N₅O₃ 4.5 AT₂ antagonist
2-Isopropyl Analog (TRC-I475680) Imidazo[4,5-c]pyridine 1-Me, 2-isopropyl C₁₀H₁₇ClN₃ 2.8 CNS-targeted candidate
5-Methyl-thiazolo[5,4-c]pyridine-2-carboxylic Acid Thiazolo[5,4-c]pyridine 5-Me, 2-COOH C₈H₁₁ClN₂O₂S 0.7 Unknown

*Predicted using fragment-based methods.

Key Research Findings and Implications

  • Substituent-Driven Selectivity : Bulky groups (e.g., diphenylacetyl in PD123319) are critical for AT₂ receptor binding, while smaller esters (e.g., target compound) may retain partial activity with improved solubility .
  • Metabolic Considerations : Ester-containing analogs may require prodrug strategies to enhance bioavailability, as seen in angiotensin receptor blockers like losartan .

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor amines under acidic conditions. For example, cyclocondensation of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives with methyl chloroformate in the presence of HCl yields the hydrochloride salt. Key parameters include:
  • Temperature control (0–5°C for exothermic steps).
  • Solvent selection (e.g., dichloromethane or THF for improved solubility).
  • Stoichiometric excess of methyl chloroformate (1.2–1.5 eq.) to drive the reaction .
    Yield optimization requires monitoring intermediates via TLC or HPLC and quenching unreacted reagents with aqueous washes.

Q. What analytical techniques are critical for characterizing this compound, and how should spectral discrepancies be addressed?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazo-pyridine core and methyl ester group. Aromatic protons appear as singlets (δ 7.5–8.5 ppm), while the tetrahydro ring protons show multiplet splitting (δ 2.5–4.0 ppm).
  • HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H]+^+ at m/z 256.1).
  • XRD : For crystalline batches, compare with PubChem/DSSTox crystallographic data to resolve ambiguities in stereochemistry .
    Discrepancies in 1H^1H-NMR splitting patterns may arise from tautomerism; use variable-temperature NMR or DFT calculations to validate assignments.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite).
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists. Inhalation requires fresh air and respiratory monitoring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity, and what computational tools support SAR analysis?

  • Methodological Answer :
  • Key Substituent Effects :
PositionModificationObserved Activity Change
1-MethylReplacement with ethylReduced receptor binding affinity (e.g., σ1 receptor)
2-CarboxylateEster-to-amide conversionEnhanced metabolic stability but reduced solubility
Imidazo coreHalogenation (e.g., Cl at C4)Increased cytotoxicity in cancer cell lines .
  • Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like kinases or GPCRs. QSAR models using MOE or Schrödinger validate substituent contributions.

Q. What advanced chromatographic methods resolve co-eluting impurities during purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column with gradient elution (0.1% TFA in H2_2O/ACN). Adjust pH to 3.0 to separate polar impurities.
  • LC-MS/MS : Employ MRM mode to detect trace impurities (e.g., des-methyl byproducts at m/z 242.1).
  • Preparative SFC : For chiral impurities, supercritical CO2_2 with 20% ethanol co-solvent achieves baseline separation .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability and metabolite profiling?

  • Methodological Answer :
  • Dosing : Administer 10 mg/kg (IV and oral) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Bioanalysis : Use UPLC-QTOF for metabolite ID (e.g., ester hydrolysis to carboxylic acid).
  • Tissue Distribution : Autoradiography or LC-MS/MS quantifies accumulation in target organs (e.g., brain for CNS targets) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays).
  • Controls : Include reference compounds (e.g., imatinib for kinase inhibition) to normalize inter-lab variability.
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for batch purity differences (e.g., ≥95% vs. 90% purity impacts IC50_{50}) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.